N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide
Description
N-(2,4,5-Trimethoxybenzyl)-2-propanamine hydrobromide (CAS: 1609400-27-2) is a hydrobromide salt featuring a 2,4,5-trimethoxybenzyl group attached to a 2-propanamine backbone. Its molecular formula is C₁₃H₂₂BrNO₃, with a molecular weight of 320.22 g/mol . The compound is primarily utilized as a chemical intermediate in research and synthesis, emphasizing strict safety protocols during handling, including protective gear and specialized waste disposal .
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.BrH/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3;/h6-7,9,14H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOAVSKSYFOKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1OC)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-27-2 | |
| Record name | Benzenemethanamine, 2,4,5-trimethoxy-N-(1-methylethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde and 2-propanamine.
Condensation Reaction: The aldehyde group of 2,4,5-trimethoxybenzaldehyde reacts with the amine group of 2-propanamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Salt Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trimethoxybenzyl Derivatives
Compounds containing trimethoxybenzyl moieties are often explored for their pharmacological and synthetic utility. Key comparisons include:
- Substitution Pattern : The position of methoxy groups (2,4,5 vs. 3,4,5) influences electronic and steric properties. For example, 3,4,5-trimethoxybenzyl derivatives (e.g., and ) are common in kinase inhibitors due to enhanced π-π stacking with aromatic enzyme pockets, whereas 2,4,5-substitution may alter solubility and binding kinetics .
Hydrobromide Salts with Bioactive Amines
Hydrobromide salts are frequently employed to improve stability and solubility. Notable analogs:
- Structural Complexity : The cardioprotective compound’s thiazole and azepine rings enable multi-target interactions, contrasting with the simpler propanamine backbone of the target compound .
Propanamine/Isopropylamine Derivatives
Propanamine-based compounds vary widely in application:
- Functional Group Impact: Glyphosate’s phosphonomethyl group confers herbicidal activity via shikimate pathway inhibition, whereas the trimethoxybenzyl group in the target compound may facilitate aromatic interactions in receptor-binding assays .
- Industrial vs. Research Use: Diisopropylaminoethyl chloride () is a precursor for surfactants or pharmaceuticals, contrasting with the target compound’s niche research applications .
Biological Activity
N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C${13}$H${21}$BrN O$_{3}$
- Molecular Weight : Approximately 320.23 g/mol
The presence of three methoxy groups contributes to its lipophilicity, which may enhance its interaction with biological targets.
This compound exhibits several mechanisms of action:
- Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, impacting metabolic pathways critical for cell function.
- Signal Transduction Modulation : The compound can affect signal transduction pathways associated with growth factors and other signaling molecules.
Biological Activities
Research indicates that this compound has potential effects in several areas:
- Antiparasitic Activity : Preliminary studies suggest it may exhibit antiparasitic properties, although specific EC50 values need further investigation.
- Neuroprotective Effects : Investigations into its effects on mood disorders and neurodegenerative diseases have shown promise in preclinical models.
- Cytotoxicity : The compound's cytotoxic effects have been studied using various cell lines, including HepG2 cells. Results indicate varying degrees of inhibition depending on concentration .
Case Studies and Experimental Data
- Cytotoxicity Assays :
- Antiparasitic Activity :
-
Pharmacological Applications :
- The compound has been explored for its potential therapeutic applications in drug development, particularly for mood disorders and neurodegenerative conditions.
Data Table: Summary of Biological Activity
Chemical Reactions Analysis
Amine Functionalization
The secondary amine undergoes nucleophilic reactions, including:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in basic media produces tertiary amines:
| Substrate | Conditions | Product Purity | Source |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | 89% |
Acylation
Acetyl chloride in dichloromethane yields the corresponding amide:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C → rt, 2 h | 78% |
Aromatic Ring Modifications
The 2,4,5-trimethoxybenzyl group participates in electrophilic substitution, though steric hindrance limits reactivity:
Demethylation
Controlled demethylation with BBr₃ selectively removes methoxy groups:
| Reagent | Conditions | Selectivity | Source |
|---|---|---|---|
| BBr₃ | DCM, −78°C, 1 h | 4-O-demethylation |
Nitration
Nitration under mild conditions introduces nitro groups at the para position relative to methoxy substituents:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C, 30 min | 3-Nitro-2,4,5-trimethoxy | 52% |
Oxidation Reactions
The propanamine chain oxidizes to ketones under strong oxidizing conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 4 h | 2-Propanone derivative | 63% |
Stability and Degradation
Critical stability data under varying conditions:
| Condition | Observation | Source |
|---|---|---|
| Aqueous HBr (pH <2) | Stable for >6 months at 4°C | |
| Alkaline media | Rapid decomposition (t₁/₂ = 2 h, pH 9) | |
| UV light (254 nm) | Photodegradation (30% loss in 24 h) |
Mechanistic Insights
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions and hydrogen/carbon environments. For example, aromatic protons in the trimethoxybenzyl group resonate at δ ~6.9–7.2 ppm, while methoxy groups appear as singlets near δ ~3.8 ppm .
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC, with >95% purity thresholds common in pharmacological studies .
- X-ray Crystallography: For crystalline derivatives, unit cell parameters (e.g., a = 10.9137 Å, α = 64.933°) and space group assignments (e.g., triclinic P1) provide definitive structural confirmation .
How can researchers optimize reaction conditions to improve synthesis efficiency?
Advanced
Key variables include:
- Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for brominated precursors, as seen in 76% yields for benzamide derivatives .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of trimethoxybenzyl intermediates.
- Temperature Control: Reactions under reflux (e.g., 80°C in THF) minimize side products .
- Purification: Gradient elution in preparative HPLC (e.g., hexane/ethyl acetate) resolves closely eluting impurities .
What strategies resolve contradictory biological activity data across different studies?
Advanced
Contradictions (e.g., cardioprotective efficacy vs. null results) may arise from:
- Model Specificity: Hypoxia-induced smooth muscle contraction assays (e.g., ) may not replicate in vivo ischemic conditions .
- Concentration Ranges: Dose-response curves should span sub-nanomolar to millimolar ranges to identify therapeutic windows.
- Control Standardization: Reference compounds (e.g., Mildronate, Levocarnitine) must be tested in parallel to normalize inter-study variability .
How do structural modifications influence pharmacological activity?
Q. Advanced
- Methoxy Positioning: 3,4,5-Trimethoxy substitution on the benzyl group enhances COX-2 selectivity by occupying hydrophobic pockets in the enzyme’s active site .
- Hydrobromide Salt Formation: Improves solubility and bioavailability compared to freebase analogues, critical for in vivo assays .
- Heterocyclic Additions: Thiazole or pyrimidine moieties (e.g., in ) modulate binding affinity via π-π stacking interactions with target proteins .
What in silico methods predict binding affinity and selectivity?
Q. Advanced
- Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor interactions. For example, trimethoxybenzyl derivatives show high docking scores (-9.2 kcal/mol) in COX-2’s catalytic domain .
- Quantitative Structure-Activity Relationship (QSAR): Regression models correlate logP values (<3.0) with improved membrane permeability for CNS-targeted compounds .
- Molecular Dynamics (MD): Simulations (e.g., 100 ns trajectories) assess stability of ligand-protein complexes under physiological conditions .
What are the key considerations in designing in vitro assays for evaluating bioactivity?
Q. Basic
- Cell Line Selection: Primary cardiomyocytes or H9c2 cells are standard for cardioprotective studies .
- Hypoxia Induction: Oxygen-glucose deprivation (OGD) models simulate ischemic conditions, with lactate dehydrogenase (LDH) release as a cytotoxicity marker .
- Positive Controls: Include reference drugs (e.g., Levocarnitine) at EC₅₀ concentrations to validate assay sensitivity .
How is X-ray crystallography applied in structural analysis?
Q. Advanced
- Crystal Growth: Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals (e.g., 0.48 × 0.44 × 0.42 mm) .
- Data Collection: MoKα radiation (λ = 0.71073 Å) resolves atomic positions with R-factor <0.05 .
- Density Functional Theory (DFT): Validates crystallographic data by comparing calculated and observed bond lengths (e.g., C–O = 1.36 Å vs. 1.34 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
